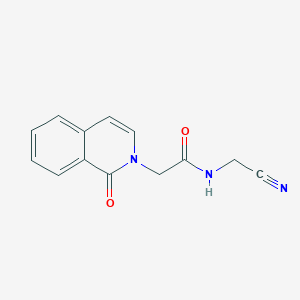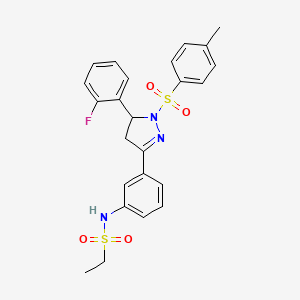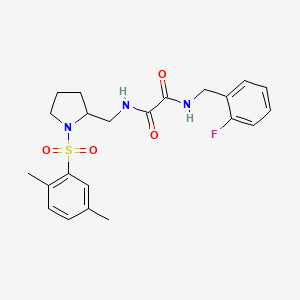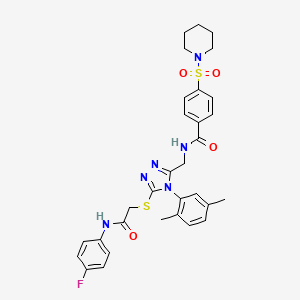
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as IKK-16, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IKK-16 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation is a common feature of many diseases, and N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to reduce inflammation by inhibiting the activation of NF-κB. N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.
Mécanisme D'action
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide works by inhibiting the IKK complex, which is responsible for the activation of NF-κB. The NF-κB pathway is activated in response to various stimuli, including inflammation, stress, and infection. Once activated, NF-κB translocates to the nucleus and regulates the expression of various genes involved in inflammation, immune response, and cell survival. By inhibiting the IKK complex, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide blocks the activation of NF-κB and reduces the expression of these genes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In autoimmune disorders, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide suppresses the immune response by reducing the activation and proliferation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for the IKK complex, which reduces the risk of off-target effects. N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide. One direction is the development of more potent and selective IKK inhibitors that can be used for the treatment of various diseases. Another direction is the study of the combination of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide with other drugs to enhance its therapeutic efficacy. Finally, the use of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide in preclinical and clinical trials for the treatment of cancer, inflammation, and autoimmune disorders is an important area of research.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-aminoacetophenone and ethyl cyanoacetate to form 2-(1-oxoisoquinolin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with chloroacetonitrile to form N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide (N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide). The overall yield of the synthesis process is around 10%.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-6-7-15-12(17)9-16-8-5-10-3-1-2-4-11(10)13(16)18/h1-5,8H,7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXAMCCMPUPWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)


![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)